molecular formula C20H22ClN3O2 B2569208 1-(4-chlorophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1286705-05-2

1-(4-chlorophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2569208
CAS No.: 1286705-05-2
M. Wt: 371.87
InChI Key: HQTBDBNZGYEBHT-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide features a pyrrolidine-3-carboxamide core substituted with a 4-chlorophenyl group at position 1 and dual amide nitrogen substituents: a cyclopropyl group and a (1-methyl-1H-pyrrol-2-yl)methyl moiety. The 5-oxo group on the pyrrolidine ring enhances polarity, while the 4-chlorophenyl group contributes to lipophilicity. The cyclopropyl substituent introduces steric constraints, and the methylpyrrole group may facilitate π-π interactions or hydrogen bonding.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-22-10-2-3-18(22)13-24(17-8-9-17)20(26)14-11-19(25)23(12-14)16-6-4-15(21)5-7-16/h2-7,10,14,17H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTBDBNZGYEBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds share the pyrrolidine- or pyrazole-carboxamide backbone but differ in substituents, influencing their physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₀H₂₃ClN₄O₂ 394.88 4-chlorophenyl, cyclopropyl, (1-methyl-1H-pyrrol-2-yl)methyl
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₇H₁₈FN₅O₂S 375.07 4-fluorophenyl, 5-isopropyl-1,3,4-thiadiazol-2-yl
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide C₂₅H₂₃FN₄O₄ 470.47 4-fluorophenyl, 4-methoxybenzyl, 2-fluoroanilinoethoxy
1-(3-Chlorophenyl)-N-cyclopropyl-5-(trifluoromethyl)pyrazole-4-carboxamide C₁₄H₁₂ClF₃N₄O 344.72 3-chlorophenyl, cyclopropyl, trifluoromethylpyrazole
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide C₁₈H₁₉FN₄O₂ 342.37 4-fluorophenyl, 4-methyl-2-pyridinyl

Key Structural and Functional Differences

Chlorine’s larger atomic radius may also improve van der Waals interactions in hydrophobic binding pockets. The 3-chlorophenyl group in alters steric and electronic effects, possibly directing regioselective binding compared to para-substituted analogs.

Amide Nitrogen Substituents The target’s cyclopropyl and methylpyrrole groups create a sterically hindered environment, which may reduce metabolic degradation compared to less bulky substituents (e.g., ’s thiadiazole or ’s pyridinyl).

Heterocyclic Moieties The trifluoromethylpyrazole in adds strong electron-withdrawing effects, which could enhance binding affinity but reduce solubility due to increased hydrophobicity.

Research Findings and Implications

While direct experimental data for the target compound are unavailable, comparisons with analogs suggest:

  • Lipophilicity : The target’s 4-chlorophenyl group likely increases logP compared to fluorophenyl analogs, favoring blood-brain barrier penetration but requiring formulation optimization for solubility .
  • Metabolic Stability : The cyclopropyl group may slow cytochrome P450-mediated oxidation, as seen in cyclopropyl-containing drugs like tranexamic acid .
  • Binding Interactions : The methylpyrrole group’s nitrogen could engage in hydrogen bonding or π-stacking, analogous to pyrrole-containing kinase inhibitors .

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